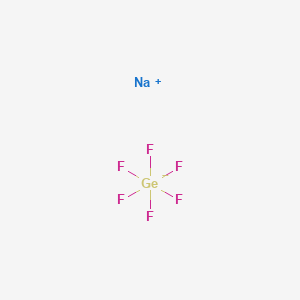
Sodium hexafluorogermanium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexafluorogermanium(2-) is an inorganic compound with the chemical formula Na₂GeF₆. It is a white crystalline solid that is highly soluble in water and exhibits excellent thermal stability . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hexafluorogermanium(2-) can be synthesized through the reaction of germanium dioxide (GeO₂) with hydrofluoric acid (HF) and sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, sodium hexafluorogermanium(2-) is produced by reacting germanium dioxide with hydrofluoric acid in the presence of sodium fluoride. The reaction is carried out in a reactor, and the resulting product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hexafluorogermanium(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Common reagents used in reactions with sodium hexafluorogermanium(2-) include hydrofluoric acid, sodium fluoride, and other halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving sodium hexafluorogermanium(2-) include various germanium fluoride compounds and other organogermanium compounds .
Applications De Recherche Scientifique
Sodium hexafluorogermanium(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds.
Biology: It is used in the study of germanium’s biological effects and potential therapeutic applications.
Medicine: It is investigated for its potential use in medical imaging and diagnostic applications.
Industry: It is used in the production of high-purity germanium for semiconductor and optical applications.
Mécanisme D'action
The mechanism by which sodium hexafluorogermanium(2-) exerts its effects involves the interaction of the germanium ion with various molecular targets and pathways. The compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium hexafluorogermanium(2-) include:
- Sodium hexafluorosilicate (Na₂SiF₆)
- Sodium hexafluorostannate (Na₂SnF₆)
- Sodium hexafluorotitanate (Na₂TiF₆)
Uniqueness
Sodium hexafluorogermanium(2-) is unique due to its specific chemical properties, such as its high solubility in water and excellent thermal stability. These properties make it particularly suitable for applications in high-purity germanium production and other specialized industrial processes .
Propriétés
Numéro CAS |
36470-39-0 |
|---|---|
Formule moléculaire |
F6GeNa- |
Poids moléculaire |
209.61 g/mol |
Nom IUPAC |
sodium;hexafluorogermanium(2-) |
InChI |
InChI=1S/F6Ge.Na/c1-7(2,3,4,5)6;/q-2;+1 |
Clé InChI |
GKCXOCZOUVQQHL-UHFFFAOYSA-N |
SMILES canonique |
F[Ge-2](F)(F)(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


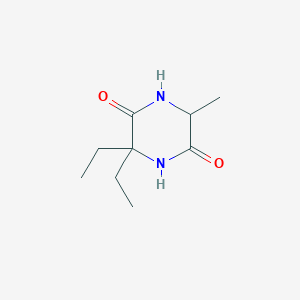
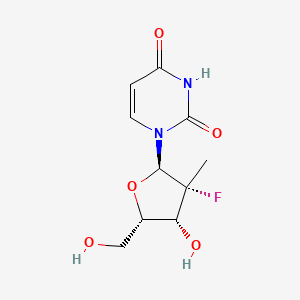
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
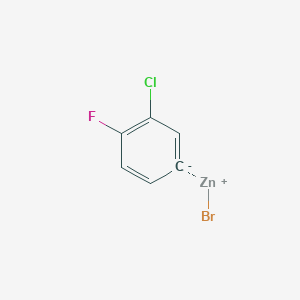


![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
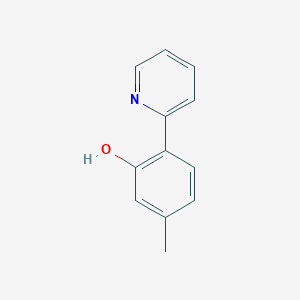
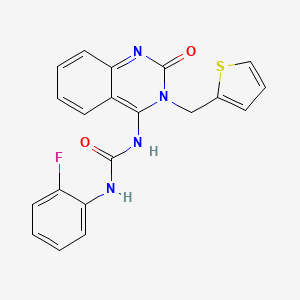
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)

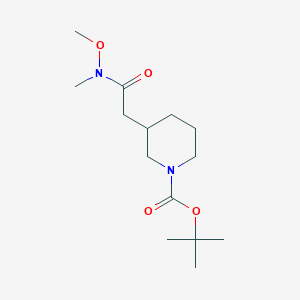
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
